molecular formula C20H19NO6S B2438310 Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate CAS No. 2097922-47-7

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate

Cat. No.: B2438310
CAS No.: 2097922-47-7
M. Wt: 401.43
InChI Key: VZJMCHQYBJEGMJ-UHFFFAOYSA-N
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Description

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate is a complex organic compound that features a furan ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate typically involves multiple steps:

    Formation of the furan-2-yl phenyl intermediate: This step involves the reaction of furan with a phenyl derivative under specific conditions to form the furan-2-yl phenyl compound.

    Hydroxyethylation: The intermediate is then reacted with an appropriate hydroxyethylating agent to introduce the hydroxyethyl group.

    Sulfamoylation: The hydroxyethyl intermediate undergoes sulfamoylation to introduce the sulfamoyl group.

    Esterification: Finally, the compound is esterified with methyl benzoate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Cyclohexyl derivatives.

    Substitution: Compounds with substituted hydroxyethyl groups.

Scientific Research Applications

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular interactions.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate
  • Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}amino)benzoate

Uniqueness

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate is unique due to the presence of the sulfamoyl group, which can impart distinct biological activities compared to its carbamoyl and amino analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c1-26-20(23)16-8-10-17(11-9-16)28(24,25)21-13-18(22)14-4-6-15(7-5-14)19-3-2-12-27-19/h2-12,18,21-22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJMCHQYBJEGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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